Cholesteryl linoleate
Overview
Description
Cholesteryl linoleate is a major cholesterol ester found associated with the neutral core of low-density lipoprotein . It is transferred to the plasma membrane of macrophages and CHO cells expressing 15-lipoxygenase (15-LO) via LDL receptor-related protein (LRP), where it undergoes oxidation to form cholesteryl linoleate hydroperoxides .
Synthesis Analysis
Cholesteryl ester (CE) is an ester of cholesterol and fatty acid (FA). Plasma CE reflects complicated metabolisms of cholesterol, phospholipids, lipoproteins, and dietary FAs . Receptor-LDL complexes are taken up by lysosomes and hydrolyzed to release cholesterol from the esters .Molecular Structure Analysis
The systematic name for Cholesteryl linoleate is cholest-5-en-3β-yl (9Z,12Z-octadecadienoate). The molecular formula is C45H76O2 and the exact mass is 648.58453 .Chemical Reactions Analysis
Cholesteryl linoleate is a major cholesterol ester found associated with the neutral core of low-density lipoprotein. Receptor-LDL complexes are taken up by lysosomes and hydrolyzed to release cholesterol from the esters .Physical And Chemical Properties Analysis
Cholesteryl linoleate has a molar mass of 649.08 g/mol . It is not surface-active and force-area (PA) isotherms were not obtained .Scientific Research Applications
1. Oxidized Cholesteryl Esters in Endocrinology
- Method : Oxidative modifications of Cholesteryl esters are mediated by specialized enzymes, chief among them are lipoxygenases, and by free radical oxidation .
- Results : Technological advances in mass spectrometry and the development of new anti-OxCE antibodies make it possible to validate the presence and quantify the levels of OxCEs in human atherosclerotic lesions and plasma .
2. Effects of Oxidatively Modified LDL on Cholesterol Esterification
- Application : Oxidative modification of low-density lipoproteins (LDL) has been shown to cause accelerated degradation of LDL via the scavenger receptor pathway in cultured macrophages .
- Method : When LDL prelabeled with [SH]cholesteryl linoleate was oxidized, there was a decrease in cholesterol mass but no change in radioactivity .
- Results : Oxidized LDL resulted in much less cholesterol esterification than the same concentration of acetyl LDL .
3. Preparation of Dispersions for Studying Cholesterol to Phospholipid Ratio
- Application : Cholesteryl linoleate was cosonicated with cholesterol to prepare dispersions were prepared to study the cholesterol to phospholipid ratio in red blood cell membrane .
- Method : The method involves cosonication of Cholesteryl linoleate with cholesterol .
- Results : The results of this study were not specified in the source .
4. Inhibition of Bacterial Growth
- Application : Cholesteryl esters, such as cholesteryl linoleate (CL), are present in respiratory epithelial cell secretions and contribute to the inherent activity of nasal fluid against PA, and liposomal formulations of CL inhibit growth of various .
- Method : The method involves the use of liposomal formulations of Cholesteryl linoleate .
- Results : The results of this study were not specified in the source .
5. Oxidized Cholesteryl Esters in Cardiovascular Disease
- Application : Oxidized Cholesteryl Esters (OxCEs), including oxidized Cholesteryl linoleate, have been identified in human atherosclerotic lesions . These OxCEs are thought to play a role in the development of cardiovascular disease .
- Method : Advanced mass spectrometry techniques are used to identify and quantify OxCEs in human atherosclerotic lesions .
- Results : On average, 23% of cholesteryl linoleate in human atherosclerotic lesions was found to be oxidized . This suggests that OxCEs could serve as a novel biomarker to evaluate the risk of developing cardiovascular disease and the efficacy of treatment .
6. Role in Ceroid Formation
- Application : Oxidation products of Cholesteryl linoleate are resistant to hydrolysis in macrophages, form complexes with proteins, and are present in human atherosclerotic lesions . These products are thought to contribute to the formation of ceroid, a characteristic of atherosclerotic plaques .
- Method : The study involved the hydrolysis of internalized Cholesteryl linoleate in oxidized low-density lipoprotein (LDL) by mouse peritoneal macrophages .
- Results : The results suggest that decomposition products of extensively oxidized Cholesteryl linoleate, which are also present in atherosclerotic lesions, are not adequately degraded by mouse peritoneal macrophage lysosomes and could interact with proteins to form ceroid .
7. Role in Cellular Regulation
- Method : Oxidative modifications of Cholesteryl esters are mediated by specialized enzymes, chief among them are lipoxygenases, and by free radical oxidation .
- Results : Technological advances in mass spectrometry and the development of new anti-OxCE antibodies make it possible to validate the presence and quantify the levels of OxCEs in human atherosclerotic lesions and plasma .
8. Role in Atherosclerotic Lesions
- Application : Oxidation products of Cholesteryl linoleate are resistant to hydrolysis in macrophages, form complexes with proteins, and are present in human atherosclerotic lesions . These products are thought to contribute to the formation of ceroid, a characteristic of atherosclerotic plaques .
- Method : The study involved the hydrolysis of internalized Cholesteryl linoleate in oxidized low-density lipoprotein (LDL) by mouse peritoneal macrophages .
- Results : The results suggest that decomposition products of extensively oxidized Cholesteryl linoleate, which are also present in atherosclerotic lesions, are not adequately degraded by mouse peritoneal macrophage lysosomes and could interact with proteins to form ceroid .
Safety And Hazards
Future Directions
Research on Cholesteryl linoleate could focus on measuring its levels in plasma as a novel biomarker assay to evaluate the risk of developing cardiovascular disease and the efficacy of treatment . Further understanding of the structural-based CETP-lipoprotein interactions can unravel CETP inhibition machinery, which can hopefully guide the design of more effective CETP inhibitors that combat ASCVD .
properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,12Z)-octadeca-9,12-dienoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h11-12,14-15,26,35-36,38-42H,7-10,13,16-25,27-34H2,1-6H3/b12-11-,15-14-/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAACPBBQTFFYQB-LJAITQKLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H76O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cholesteryl linoleate | |
CAS RN |
604-33-1 | |
Record name | Cholesteryl linoleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=604-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cholesteryl linoleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cholesteryl Linoleate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02092 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cholest-5-en-3-ol (3.beta.)-, 3-[(9Z,12Z)-9,12-octadecadienoate] | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cholest-5-en-3β-yl (Z,Z)-octadeca-9,12-dienoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.151 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHOLESTEROL LINOLEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75427237HI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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